molecular formula C9H11NO4S B13512282 3-(1,3-Dioxolan-2-yl)benzenesulfonamide

3-(1,3-Dioxolan-2-yl)benzenesulfonamide

Cat. No.: B13512282
M. Wt: 229.26 g/mol
InChI Key: FBUVNPCBKQPPSP-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)benzene-1-sulfonamide is an organic compound that features a benzene ring substituted with a sulfonamide group and a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxolan-2-yl)benzene-1-sulfonamide typically involves the reaction of a benzene sulfonamide derivative with a 1,3-dioxolane precursor. One common method includes the use of a sulfonyl chloride intermediate, which reacts with 1,3-dioxolane in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 3-(1,3-dioxolan-2-yl)benzene-1-sulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Amines

    Substitution: Halogenated benzene derivatives

Scientific Research Applications

3-(1,3-Dioxolan-2-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxolan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity. Additionally, the dioxolane ring may enhance the compound’s stability and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Dioxolan-2-yl)benzene-1-sulfonamide is unique due to the presence of both a sulfonamide group and a 1,3-dioxolane ring, which confer distinct chemical and physical properties

Properties

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

3-(1,3-dioxolan-2-yl)benzenesulfonamide

InChI

InChI=1S/C9H11NO4S/c10-15(11,12)8-3-1-2-7(6-8)9-13-4-5-14-9/h1-3,6,9H,4-5H2,(H2,10,11,12)

InChI Key

FBUVNPCBKQPPSP-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)S(=O)(=O)N

Origin of Product

United States

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